5-Isopropylthiophen-2-amine

Description

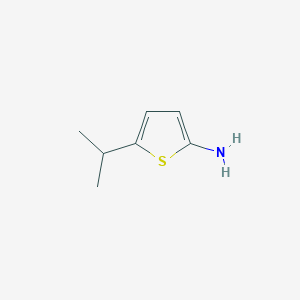

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)6-3-4-7(8)9-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOLYNRXHYJDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropylthiophen 2 Amine and Its Derivatives

Direct Synthesis Approaches to 5-Isopropylthiophen-2-amine

Direct synthetic methods are crucial for the efficient production of this compound. These approaches aim to construct the target molecule in a minimal number of steps, often through multicomponent reactions that combine several starting materials in a single pot.

Gewald Reaction and its Modern Adaptations

The Gewald reaction, first reported in 1961, is a versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. researchgate.netwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The application of microwave irradiation has been shown to significantly enhance the efficiency of the Gewald reaction. wikipedia.orgclockss.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve product yields. clockss.orgorganic-chemistry.orgijert.org This technology offers a powerful and novel approach for the rapid and efficient synthesis of 2-aminothiophene libraries for applications such as drug discovery. clockss.orgresearchgate.net For instance, a variety of 2-aminothiophene derivatives have been synthesized in 30 minutes with isolated yields ranging from 57% to 95% under microwave conditions. clockss.orgresearchgate.net This method has been successfully applied to a range of substrates, demonstrating its broad applicability. clockss.org The use of microwave irradiation not only accelerates the reaction but can also lead to cleaner products, sometimes eliminating the need for extensive purification. organic-chemistry.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Butyraldehyde, Methyl cyanoacetate, Sulfur | Microwave, DMF, Base | 30 min | - | clockss.org |

| Arylacetaldehydes, Activated nitriles, Sulfur | Microwave, Ethanol (B145695), Morpholine | 20 min | High | organic-chemistry.org |

| Ketones, α-cyanoester, Sulfur | Microwave, Solid support | 1 hour | Good | thieme-connect.com |

| Ketones, Active methylene (B1212753) compounds, Sulfur | KF-alumina, Microwave | 3.5 - 8 min | 57-66% | umich.edu |

This table presents a selection of microwave-assisted Gewald reactions for the synthesis of 2-aminothiophene derivatives.

Optimization of reaction conditions is crucial for maximizing the yield and purity of 2-aminothiophenes prepared via the Gewald synthesis. Key parameters that are often varied include the choice of base, solvent, and temperature. thieme-connect.com Various bases such as morpholine, diisopropylethylamine (DIPEA), triethylamine (B128534) (Et3N), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated, with the optimal base often depending on the specific substrates and reaction conditions. thieme-connect.com For example, in a one-pot microwave-assisted synthesis on a solid support, DBU was found to be the best base for the condensation step, while DIPEA was optimal for a subsequent acylation step. thieme-connect.com

The solvent also plays a significant role. While traditional solvents like DMF and ethanol are commonly used, more environmentally friendly options such as water have been explored. lookchem.com Reactions performed in a mixture of triethylamine and water at room temperature have been shown to be efficient, with the product often precipitating directly from the reaction mixture, simplifying purification. lookchem.com The substrate scope of the Gewald reaction is broad, accommodating a wide variety of ketones and aldehydes, as well as different active methylene nitriles, leading to a diverse range of substituted 2-aminothiophenes. researchgate.net

| Catalyst/Base | Solvent | Temperature | Reaction Time | Key Advantages | Reference |

| Piperidinium borate | - | 100 °C | 25 min | Catalytic amount of base, good yield | thieme-connect.com |

| Triethylamine | Water | Room Temp. | Short | Environmentally friendly, easy product isolation | lookchem.com |

| DBU/DIPEA | Toluene | 120 °C (MW) | 20 min | Good for solid-phase synthesis | thieme-connect.com |

| KF-alumina | Ethanol | 78 °C | 3.5 - 7 h | Conventional heating option | umich.edu |

This table highlights various optimized conditions for the Gewald reaction.

Reductive Amination Strategies for Thiophene-Based Amines

Reductive amination is a powerful and versatile method for the synthesis of amines, including those based on a thiophene (B33073) core. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine, which is then reduced. wikipedia.org This method is widely used due to its broad substrate scope and the availability of various reducing agents. masterorganicchemistry.com

The synthesis of primary amines via reductive amination often employs a catalyst to facilitate the reduction of the intermediate imine. researchgate.netnih.gov Catalysts based on earth-abundant metals, such as iron, are particularly attractive due to their low cost and reduced environmental impact. researchgate.netnih.gov Iron-catalyzed reductive amination has been shown to be effective for a wide range of ketones and aldehydes, including heterocyclic substrates, yielding the corresponding primary amines. researchgate.netnih.gov These reactions are typically carried out under a hydrogen atmosphere. researchgate.net The choice of catalyst and support can be critical for the success of the reaction. For example, an iron catalyst supported on N-doped silicon carbide has demonstrated high activity and selectivity. researchgate.netnih.gov

Ammonia (B1221849) is the most direct and atom-economical nitrogen source for the synthesis of primary amines via reductive amination. nih.gov Using ammonia or its salts, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, allows for the direct conversion of a carbonyl compound to a primary amine in a single step. nih.govorganic-chemistry.org The use of aqueous ammonia is particularly advantageous as it is inexpensive and easy to handle. researchgate.netnih.gov Iron-catalyzed systems have been developed that effectively utilize aqueous ammonia as the nitrogen source, demonstrating good functional group tolerance and reusability of the catalyst. researchgate.netnih.gov This approach provides a green and efficient route to primary amines, avoiding the need for pre-formed nitrogen-containing reagents. nih.gov

Derivatization Strategies for this compound Precursors

The synthesis of specifically substituted thiophenes like this compound often involves the modification of precursor molecules. These strategies can be broadly categorized by the key bond formations: the introduction of the amine functionality onto a pre-formed isopropylthiophene ring, or the addition of the isopropyl group to a 2-aminothiophene scaffold. The latter is often more synthetically accessible.

The creation of chiral amines, including those with a thiophene core, is of significant interest in medicinal chemistry, where the stereochemistry of a molecule can dictate its biological activity. nih.govresearchgate.net Transition metal-catalyzed asymmetric synthesis is a powerful tool for achieving high enantioselectivity. nih.govrsc.org

Key strategies for inducing stereoselectivity include:

Asymmetric Hydrogenation: This is a highly atom-economical and "green" strategy for producing optically active amines. nih.govacs.org It involves the reduction of unsaturated precursors like imines or enamines using a chiral transition-metal complex as a catalyst. nih.gov The design of modular chiral ligands, particularly phosphorus-based ligands, has been crucial for the development of highly active and selective catalysts. nih.govacs.org

Biocatalysis: Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer an environmentally benign alternative to chemocatalysis for producing enantiomerically pure chiral amines. nih.govmdpi.commanchester.ac.uk Directed evolution and protein engineering have expanded the substrate scope of these enzymes, allowing for the synthesis of a broad range of chiral amines that were previously only accessible through classical resolution. nih.gov For instance, engineered transaminases can catalyze the amination of ketones with high selectivity. nih.govmdpi.com

Chiral Ligand-Metal Complexes: Novel C₂-symmetric chiral ligands based on a thiophene framework, such as 2,5-bis(oxazolinyl)thiophene, have been synthesized and used in asymmetric catalysis. nih.gov For example, a complex of such a ligand with copper(II) triflate has been shown to catalyze Friedel-Crafts asymmetric alkylation with good yields and enantioselectivity. nih.gov Similarly, vanadium complexes with chiral Schiff base ligands derived from thiophene derivatives have been used for the asymmetric oxidation of sulfides, demonstrating the utility of thiophene-based chiral ligands in inducing stereoselectivity. koreascience.krresearchgate.net

The table below summarizes various catalytic approaches for synthesizing chiral amines.

| Catalytic Strategy | Catalyst Type | Key Features | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Ir, Rh) with Chiral Ligands | High atom economy, sustainable, excellent enantioselectivity. nih.govacs.org | Often >90% |

| Biocatalysis | Engineered Enzymes (e.g., Transaminases, Imine Reductases) | Environmentally benign, high selectivity, applicable to large-scale manufacturing. nih.govmdpi.com | Up to >99% hims-biocat.eu |

| Asymmetric Catalysis | Chiral Ligand-Metal Complexes (e.g., Cu(II) with Thiophene-based ligands) | Useful for C-C bond formation like Friedel-Crafts alkylation. nih.gov | Up to 81% nih.gov |

Data represents typical reported values and can vary based on substrate and specific reaction conditions.

The introduction of alkyl groups, such as isopropyl, onto a thiophene ring is a fundamental transformation. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack, particularly at the C2 and C5 positions. wikipedia.org

Electrophilic aromatic substitution is a primary method for functionalizing thiophene. brainly.in The rate of this reaction for thiophene is significantly greater than that for benzene, allowing for reactions under milder conditions. pearson.com

The Friedel-Crafts reaction is a classic method for alkylating aromatic rings. brainly.in However, its application to thiophene requires careful selection of catalysts, as common Lewis acids like AlCl₃ can be overly aggressive, leading to polymerization or other side reactions. asianpubs.orggoogle.com Weaker Lewis acids may be employed for better control. asianpubs.org The general mechanism involves the attack of the electron-rich thiophene ring on an electrophile, forming a positively charged intermediate that is stabilized by resonance, followed by restoration of aromaticity. brainly.in

Table of Electrophilic Substitution Reactions on Thiophene

| Reaction | Reagent Examples | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/CH₃CO₂O | C2 |

| Halogenation | NBS, NCS, I₂ | C2 |

| Sulfonation | H₂SO₄ | C2 |

| Acylation | Acyl chloride / Lewis Acid | C2 |

Adapted from common electrophilic substitution patterns on unsubstituted thiophene. quimicaorganica.org

Introduction of Isopropyl Group onto Thiophene Ring Systems

Atom-Economical and Catalyst-Free Methodologies for Thiophene Amine Derivatives

In line with the principles of green chemistry, there is a growing demand for synthetic methods that are both atom-economical and avoid the use of metal catalysts. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, are particularly well-suited for this purpose. tandfonline.com

The Gewald aminothiophene synthesis is a prominent example of an MCR for preparing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This one-pot reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the substituted 2-aminothiophene ring. wikipedia.org

Key features of the Gewald reaction and related methodologies include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product. nih.gov

Operational Simplicity: It is a one-pot synthesis, which reduces the number of synthetic steps and purification procedures. arkat-usa.org

Versatility: A wide range of substituents can be introduced onto the thiophene ring by varying the starting carbonyl and nitrile components. arkat-usa.orgmdpi.com

Catalyst-Free Variants: While often base-catalyzed, some variations can proceed without a catalyst or use environmentally benign catalysts. tandfonline.comresearchgate.net For instance, methods using sodium hydrosulfide (B80085) or reactions in water have been developed to provide metal-free pathways to substituted thiophenes. researchgate.netrsc.org The use of microwave irradiation can also accelerate the reaction, reducing reaction times and often improving yields. wikipedia.orgorganic-chemistry.org

Recent research has focused on elucidating the complex mechanism of sulfur decomposition and polysulfide intermediates in the Gewald reaction through computational studies. acs.org These studies show that the cyclization of a monosulfide intermediate followed by aromatization is the thermodynamic driving force of the reaction. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-bis(oxazolinyl)thiophene |

Reactivity and Transformation Pathways of 5 Isopropylthiophen 2 Amine

Nucleophilic Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group in 5-isopropylthiophen-2-amine makes it a potent nucleophile, enabling it to participate in a variety of chemical reactions.

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, which are also known as Schiff bases. masterorganicchemistry.comdergipark.org.tr This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The resulting imine contains a carbon-nitrogen double bond (azomethine group). bohrium.com

The formation of an imine from a primary amine and a carbonyl compound is a reversible, acid-catalyzed process that proceeds through several key steps. lumenlearning.comlibretexts.orglibretexts.org

The mechanism of imine formation is as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a positively charged species called an iminium ion. libretexts.org

Deprotonation: A base, which can be another amine molecule or the solvent, removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.comlibretexts.org The optimal pH for this reaction is typically in the mildly acidic range, often around 4 to 6. lumenlearning.comstackexchange.com

Several factors contribute to this pH dependency:

At low pH: The amine reactant becomes protonated, forming its ammonium (B1175870) conjugate acid. This protonated form is no longer nucleophilic, which slows down or inhibits the initial nucleophilic addition step. lumenlearning.comstackexchange.com

Therefore, careful control of pH is crucial for achieving efficient imine synthesis. The specific optimal pH can vary depending on the specific reactants involved and must often be determined experimentally. stackexchange.com

Table 1: Factors Influencing Imine Formation

| Factor | Description | Optimal Condition |

|---|---|---|

| pH | Affects the nucleophilicity of the amine and the rate of dehydration. | Mildly acidic (typically pH 4-6) lumenlearning.comstackexchange.com |

| Reactant Structure | The electronic and steric properties of the amine and carbonyl compound influence reactivity. | Electron-donating groups on the amine and electron-withdrawing groups on the carbonyl compound can enhance the reaction rate. |

| Solvent | The polarity of the solvent can influence the stability of intermediates. | Often carried out in alcohols like ethanol (B145695). nih.gov |

| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions. | Often performed at reflux temperature. nih.gov |

The nucleophilic amine group of this compound can also undergo N-alkylation and N-acylation reactions, which involve the formation of new carbon-nitrogen or acyl-nitrogen bonds, respectively.

N-alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. savemyexams.com The primary amine is converted to a secondary amine, which is often more nucleophilic than the starting amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

Steric hindrance plays a significant role in the rate and extent of alkylation. masterorganicchemistry.com The bulky isopropyl group on the thiophene (B33073) ring of this compound, in addition to the steric bulk of the alkylating agent, can influence the accessibility of the nitrogen's lone pair. While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, this effect is less pronounced in reactions with small alkylating agents like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com The nucleophilicity of amines is more sensitive to steric effects than their basicity because the attack on an alkyl halide requires a specific trajectory (backside attack), whereas protonation is less sterically demanding. masterorganicchemistry.com

Table 2: Comparison of N-Alkylation and N-Acylation

| Reaction | Reagent | Product | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) masterorganicchemistry.com | Secondary, tertiary amines, and quaternary ammonium salts masterorganicchemistry.com | Can lead to over-alkylation. masterorganicchemistry.com Steric hindrance from both the amine and the alkylating agent is a major factor. masterorganicchemistry.com |

| N-Acylation | Acyl chlorides, acid anhydrides orientjchem.orglumenlearning.com | Amides lumenlearning.com | Generally a cleaner reaction, as the resulting amide is less nucleophilic than the starting amine, preventing further acylation. msu.edu Can be performed under various conditions, including catalyst-free. orientjchem.org |

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. lumenlearning.comuobasrah.edu.iqorganic-chemistry.org This process is known as diazotization. byjus.com The reaction is generally carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lumenlearning.com

The reaction of this compound, as a primary aromatic-like amine, with nitrous acid would be expected to yield the corresponding 5-isopropylthiophen-2-diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the reactive electrophile, which is then attacked by the nucleophilic amine. chemistrysteps.commsu.edu A series of proton transfers and the elimination of water lead to the formation of the diazonium ion. chemistrysteps.com

While aliphatic diazonium salts are highly unstable and decompose readily, aromatic diazonium salts are more stable due to the delocalization of the positive charge over the aromatic ring and can be used as versatile intermediates in organic synthesis. organic-chemistry.orgchemistrysteps.com However, it is important to note that solid diazonium salts can be explosive. lumenlearning.com

N-Alkylation and N-Acylation Reactions

Cyclization and Heterocycle Annulation Reactions

The 2-aminothiophene moiety is a cornerstone in the synthesis of fused heterocyclic systems. umich.edu The vicinal arrangement of the amino group at C2 and a substituent at C3 allows for a wide array of annulation (ring-forming) reactions, leading to valuable heterocyclic scaffolds.

2-Aminothiophenes are widely used as precursors for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant biological and pharmacological relevance. nih.govmdpi.com The synthesis typically begins with a 2-aminothiophene that has an electron-withdrawing group, such as a nitrile (-CN) or ester (-COOR), at the C3 position. These precursors are readily accessible through multicomponent reactions like the Gewald synthesis. chemrxiv.orgacs.org

Starting with 5-isopropyl-2-aminothiophene-3-carbonitrile, for example, the amino group and the adjacent nitrile can react with various one-carbon electrophiles to construct the pyrimidine (B1678525) ring. These reactions provide a direct route to diverse, substituted thieno[2,3-d]pyrimidines. tubitak.gov.tr

Table 2: Representative Cyclization Reactions for the Formation of Fused Heterocycles from 2-Aminothiophene Precursors

| 2-Aminothiophene Precursor | Reagent | Fused System Formed | Reference |

| 2-Aminothiophene-3-carboxamide | Nitriles (R-CN) / HCl | 4-Amino-thieno[2,3-d]pyrimidines | tubitak.gov.tr |

| 2-Aminothiophene-3-carboxylate | N-Pyridyl Ureas | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Formic Acid | Thieno[2,3-d]pyrimidin-4-amine | tubitak.gov.tr |

| 2-Aminothiophene-3-carbonitrile | Isothiocyanates | 4-Amino-thieno[2,3-d]pyrimidine-2(1H)-thiones | umich.edu |

The synthetic value of this compound extends beyond the creation of bicyclic systems. The fused heterocycles generated from it serve as versatile intermediates for the construction of more complex, polycyclic scaffolds. umich.edu The thieno[2,3-d]pyrimidine (B153573) core, for instance, can be further functionalized at various positions.

Subsequent transformations can include additional electrophilic substitutions on the thiophene or pyrimidine rings, nucleophilic substitutions (e.g., displacement of a halo substituent), or metal-catalyzed cross-coupling reactions. These follow-up reactions allow for the attachment of other aromatic or heterocyclic rings, leading to extended, polycyclic aromatic systems. This modular approach, where a core scaffold is built and then elaborated, is a powerful strategy in medicinal chemistry and materials science for accessing novel and complex molecular architectures. mdpi.com The ability to systematically build upon the thieno[2,3-d]pyrimidine framework highlights the synthetic utility of 2-aminothiophenes as key starting materials. umich.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of molecular systems, offering a favorable balance between computational cost and accuracy. acs.org These calculations form the basis for more advanced theoretical analyses.

The initial step in a computational study is the geometry optimization of the molecule's ground state. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the most stable three-dimensional arrangement of atoms is determined by finding the minimum energy structure on the potential energy surface. dergipark.org.trresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 5-Isopropylthiophen-2-amine, one would expect the thiophene (B33073) ring to be largely planar, with the amine and isopropyl groups positioned accordingly. The calculated geometric parameters are foundational for all subsequent property calculations.

Table 1: Representative Calculated Geometrical Parameters for a Substituted 2-Aminothiophene Ring System (Note: These are typical values for this class of compounds and not specific experimental or calculated values for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=C (thiophene) | 1.37 - 1.38 |

| C-C (thiophene) | 1.42 - 1.43 | |

| C-S (thiophene) | 1.72 - 1.74 | |

| C-N (amine) | 1.38 - 1.40 | |

| **Bond Angles (°) ** | C-S-C | ~92.2 |

| S-C=C | ~111.5 | |

| C-C-C | ~112.4 | |

| H-N-H | ~115.0 |

This interactive table showcases typical geometric parameters derived from DFT calculations for substituted 2-aminothiophene systems.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.netqu.edu.qa The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. qu.edu.qa A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amine and isopropyl groups would be expected to raise the HOMO energy level, influencing its reactivity. DFT calculations provide precise values for these orbitals and the corresponding energy gap. For instance, a study on 3,5-dicyanothiophene calculated a HOMO-LUMO gap to correlate with its electrophilic character. dergipark.org.tr

Table 2: Example Frontier Orbital Energies and Energy Gap for a Substituted Thiophene (Data from a DFT study on 3,5-dicyanothiophene at the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3,5-dicyanothiophene | -8.11 | -3.53 | 4.58 |

This interactive table presents example FMO data from a related thiophene compound, illustrating the type of results obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs). This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess their contribution to the molecule's stability. This is quantified by the second-order perturbation energy, E(2). In this compound, significant interactions would be expected, including the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbitals (π) of the thiophene ring. These n → π interactions contribute to the resonance stabilization of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them sites for hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited states and predict optical properties, such as UV-Visible absorption spectra.

TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. The oscillator strength indicates the probability of a particular electronic transition occurring.

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring. The presence of the amino and isopropyl substituents will influence the energies of these transitions, typically causing a shift in the absorption wavelengths compared to unsubstituted thiophene. A computational study of Schiff base-functionalized amino thiophene derivatives used TD-DFT to successfully simulate their absorption spectra. The results allow for a direct comparison between theoretical predictions and experimental measurements, providing validation for the computational model.

Table 3: Example TD-DFT Results for a Substituted Thiophene Derivative (Illustrative data based on findings for thiophene derivatives.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 | > 0.5 | HOMO → LUMO | π → π |

| ~280 | > 0.2 | HOMO-1 → LUMO | π → π |

This interactive table shows the kind of data generated by TD-DFT calculations, including absorption wavelength, intensity, and the nature of the electronic transition.

Transition Density Matrix (TDM) Analysis for Electronic Transformation Processes

Transition Density Matrix (TDM) analysis is a powerful computational tool used to visualize the changes in electron density that occur during an electronic transition, such as the absorption of light. sourceforge.io It provides a graphical representation of electron-hole coherence, offering insights into the nature of the excited state, including charge transfer characteristics. researchgate.netmdpi.com For this compound, TDM analysis of the lowest singlet electronic transition (S₀→S₁) reveals how the electron density is redistributed from the ground state to the first excited state.

The analysis involves partitioning the molecule into functional fragments—typically the thiophene ring, the isopropyl group, and the amine group—to quantify the extent of charge transfer between them. sourceforge.io The TDM contour plot for the S₀→S₁ transition in this compound would likely indicate that the excitation is primarily localized on the electron-rich thiophene ring, a characteristic π→π* transition. The diagonal elements of the TDM represent local excitations within a fragment, while the off-diagonal elements signify charge transfer between fragments.

Hypothetical findings from a TDM analysis are summarized below, illustrating the contributions of different fragments to the electronic transition.

Table 1: Hypothetical Charge Transfer Analysis from TDM for the S₀→S₁ Transition

| From Fragment | To Fragment | Charge Transfer Contribution (%) |

|---|---|---|

| Thiophene Ring | Thiophene Ring | 75% (Local Excitation) |

| Amine Group | Thiophene Ring | 15% (CT) |

| Isopropyl Group | Thiophene Ring | 5% (CT) |

| Thiophene Ring | Amine Group | 3% (CT) |

This hypothetical data suggests that while the transition is dominated by local excitation on the thiophene core, there is a notable charge transfer from the electron-donating amine group to the thiophene ring, which is a key factor in understanding its photophysical properties.

Mechanistic Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction pathways. researchgate.net For a molecule like this compound, a common reaction for investigation is electrophilic aromatic substitution, given the activated nature of the thiophene ring.

A hypothetical study might model the C-H amidation reaction at the C3 position of the thiophene ring. shu.ac.uk Using Density Functional Theory (DFT) calculations, a proposed reaction mechanism can be scrutinized. The process would involve locating the geometry of the reactant complex (this compound and the electrophile), the transition state (TS), and the final product. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier. shu.ac.uk Its structure reveals the key bond-forming and bond-breaking events. For the amidation of this compound, the transition state would likely feature a partially formed C-N bond and a partially broken C-H bond at the C3 position, with the positive charge delocalized across the thiophene ring.

Activation Energy and Thermochemical Parameter Derivations

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy (Ea) of the reaction. This parameter is crucial for predicting reaction rates. researchgate.net Thermochemical parameters, such as the enthalpy of activation (ΔH‡) and the Gibbs free energy of activation (ΔG‡), can also be derived from these calculations, providing a more complete thermodynamic profile of the reaction. researchgate.net

For the hypothetical C-H amidation of this compound, computational analysis would yield specific energy values that dictate the feasibility and kinetics of the reaction.

Table 2: Hypothetical Thermochemical Parameters for the C-H Amidation of this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 22.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 22.1 | kcal/mol |

These hypothetical values would suggest that the reaction proceeds at a moderate rate under thermal conditions, with the Gibbs free energy of activation being the ultimate determinant of the reaction spontaneity and rate.

Advanced Computational Methods for Spectroscopic Parameter Prediction

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. researchgate.netimist.ma This method is particularly effective when combined with DFT, providing theoretical spectra that can be compared with experimental data to confirm molecular structures. semanticscholar.orgresearchgate.net

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated after optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Table 3: Hypothetical Experimental vs. GIAO-Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C2 (C-NH₂) | 152.1 | 151.8 |

| C3 | 110.5 | 111.2 |

| C4 | 124.3 | 123.9 |

| C5 (C-isopropyl) | 160.2 | 159.7 |

| CH (isopropyl) | 33.8 | 34.1 |

| CH₃ (isopropyl) | 23.5 | 23.3 |

| ¹H NMR | ||

| H3 | 5.95 | 5.99 |

| H4 | 6.80 | 6.77 |

| NH₂ | 4.50 | 4.55 |

| CH (isopropyl) | 3.10 | 3.14 |

The strong correlation between the hypothetical experimental and calculated values would validate the structural assignment of this compound.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions

For this compound, the primary intermolecular interactions expected in the solid state are hydrogen bonds involving the amine group (N-H···N or N-H···S), as well as weaker van der Waals forces such as H···H, C-H···π, and π-π stacking interactions involving the thiophene rings. scirp.org

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5% |

| S···H / H···S | 22.8% |

| C···H / H···C | 18.2% |

| N···H / H···N | 11.0% |

The fingerprint plot for the dominant N-H···S hydrogen bonds would show characteristic sharp spikes, indicating strong, directional interactions that play a crucial role in stabilizing the crystal structure. The large contribution from H···H contacts is typical for organic molecules.

Applications in Advanced Chemical Research

Organic Synthesis Methodology Development

The compound is a key component in the strategic construction of elaborate organic structures. Its bifunctional nature, possessing both a primary amine and a reactive thiophene (B33073) ring, allows it to serve as a versatile starting material in multi-step synthetic pathways. ijrpr.commsu.edu

5-Isopropylthiophen-2-amine functions as a versatile organic building block due to the distinct reactivity of its constituent parts. Amines are recognized as valuable building blocks in organic synthesis, enabling the construction of complex molecules like pharmaceuticals and agrochemicals through various functionalization reactions. ijrpr.com The amino group provides a nucleophilic center capable of participating in a wide array of reactions, including acylation and alkylation, which are fundamental for building larger molecular frameworks. msu.edumnstate.edu Simultaneously, the thiophene ring can undergo electrophilic substitution, allowing for further functionalization and the creation of highly substituted heterocyclic systems. This dual reactivity makes aminothiophenes in general, and this compound specifically, useful intermediates for generating chemical libraries for further research. clockss.org

The 2-aminothiophene scaffold, as seen in this compound, is a well-established precursor for synthesizing complex, fused heterocyclic systems. clockss.org Primary amines are frequently used in cyclization reactions to form a variety of nitrogen-containing heterocycles. organic-chemistry.org Research has demonstrated the synthesis of complex polyheterocyclic systems, such as pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which utilize an isopropyl-substituted thieno-pyrimidine core, underscoring the value of aminothiophene precursors in constructing such intricate molecules. researchgate.net The Gewald reaction, a multicomponent reaction, is a prominent method for synthesizing substituted 2-aminothiophenes, which then serve as key intermediates for further synthetic elaborations. clockss.org

Material Science Applications

In the realm of material science, the structural motifs derived from this compound are incorporated into functional materials designed for electronic and optoelectronic applications. ijrpr.com Thiophene-based compounds are particularly noted for their use in organic semiconductors. rsc.orgrsc.org

The 5-isopropylthiophen moiety, derived from this compound, is a valuable component in the design of organic semiconductors. Related thiophene-amine compounds are noted for their use in developing advanced electronic materials. The incorporation of the 5-isopropylthiophen-2-yl unit into larger conjugated systems is a strategy used to fine-tune the electronic properties of molecules for specific applications. nih.gov In one such study, this group was part of a larger π-conjugated system in a phenothiazine-based dye designed for potential use in electronic devices. nih.gov The electronic and optical properties of amines and their derivatives make them suitable for a range of applications in materials science, including organic electronics and photovoltaics. ijrpr.com

The most direct application of the this compound structure in advanced materials is as a component in organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a promising photovoltaic technology that relies on sensitizer (B1316253) dyes to absorb light and inject electrons into a semiconductor, typically TiO2. nih.govmdpi.com

In a theoretical study, new organic dyes with a Donor-π-Acceptor (D-π-A) structure were designed based on a phenothiazine (B1677639) donor and a cyanoacrylic acid acceptor. nih.gov The 4,8-bis(5-isopropylthiophen-2-yl)-2,6-dimethylthieno[2,3-f]benzofuran group was used as a π-spacer connecting the donor and acceptor moieties. nih.gov The electronic properties of these newly designed dyes were calculated using Density Functional Theory (DFT) to evaluate their potential as DSSC sensitizers. nih.govresearchgate.net The inclusion of the isopropylthiophen unit was shown to influence the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient electron injection and dye regeneration in a solar cell. nih.gov

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Reference Dye (PSB-4(R)) | -4.99 | -3.12 | 1.87 |

The data in the table refers to a reference molecule that contains the 4,8-bis(5-isopropylthiophen-2-yl) moiety as part of its structure. The HOMO/LUMO levels are crucial for assessing the suitability of a dye for DSSC applications.

Role As a Scaffold in Medicinal Chemistry Research

2-Aminothiophene as a Privileged Scaffold in Drug Discovery

In the field of medicinal chemistry, the 2-aminothiophene core is recognized as a "privileged scaffold." researchgate.netmdpi.com This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. researchgate.netmdpi.comnih.govnih.gov The prevalence of the 2-aminothiophene moiety in numerous biologically active compounds, including some clinically approved drugs like olanzapine (B1677200) and clotiazepam, underscores its significance. researchgate.net Its utility stems from its five-membered heterocyclic structure, which can be readily synthesized and functionalized, often through robust methods like the Gewald reaction. researchgate.netnih.gov The incorporation of this scaffold into a molecule can bestow a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery campaigns. nih.govresearchgate.net

A key feature of the 2-aminothiophene scaffold is its role as a versatile synthon—a fundamental building block used in the synthesis of more complex molecules. researchgate.netnih.govnih.gov The reactive nature of the amino group and the thiophene (B33073) ring allows for its elaboration into a variety of fused and conjugated heterocyclic systems. researchgate.netnih.gov The Gewald reaction, a one-pot, multi-component condensation, is a cornerstone for producing polysubstituted 2-aminothiophenes, which serve as immediate precursors for further chemical transformations. acs.orgtubitak.gov.tr

For instance, 2-aminothiophene derivatives are crucial intermediates in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties. tubitak.gov.tr The 2-amino group acts as a nucleophile, enabling cyclization reactions with various electrophilic partners to construct the fused pyrimidine (B1678525) ring. tubitak.gov.tr Similarly, these scaffolds are employed in Ugi and Petasis multicomponent reactions to generate highly functionalized and diverse molecular libraries for screening. acs.orgnih.gov This strategic use as a synthon allows chemists to efficiently build molecular complexity and generate novel chemical entities with potential therapeutic value. nih.govrsc.org

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, core while retaining the original biological activity. niper.gov.in This approach is used to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. niper.gov.in The 2-aminothiophene framework is an active participant in such strategies.

A notable example is the development of 1,4-thienodiazepine-2,5-diones from 2-aminothiophene precursors. nih.govnih.gov This represents a scaffold hop designed to create new peptidomimetic structures with potential therapeutic applications. The strategy involved using a Gewald-synthesized 2-aminothiophene in a subsequent Ugi-Deprotection-Cyclization (UDC) sequence to construct the seven-membered diazepine (B8756704) ring fused to the initial thiophene core. nih.govnih.gov This demonstrates how the thiophene scaffold can be transformed into a completely different, more complex ring system, thereby creating novel drug architectures. dntb.gov.ua

A common tactic within scaffold hopping is the replacement of atoms within the core ring system (heteroatom replacement) or the complete alteration of the ring structure. niper.gov.in For example, replacing a phenyl ring in a drug molecule with a thiophene ring is a classic bioisosteric substitution that can alter properties like metabolic stability and solubility. niper.gov.in In the context of kinase inhibitors, the nitrogen atom in a quinazoline (B50416) ring of the drug gefitinib (B1684475) was effectively replaced with a carbon to form a quinoline (B57606) ring, leading to the development of bosutinib. niper.gov.in

This principle is also applied to thiophene-containing systems. In a search for new kinase inhibitors, researchers performed scaffold hopping on an isothiazolo[4,3-b]pyridine lead compound. kuleuven.be They synthesized a variety of alternative scaffolds, including pyrrolo[3,2-b]pyridines and thieno[3,2-b]pyridines, to explore new chemical space while aiming to retain the desired inhibitory activity. kuleuven.be Furthermore, post-synthetic modifications, such as the oxidation of the thiophene sulfur to a thiophene S,S-dioxide, can dramatically alter the electronic structure and photophysical properties of the molecule, effectively creating a new scaffold with different characteristics from the same starting material. rsc.org This valence state engineering represents a sophisticated method for modulating scaffold properties. rsc.org

Modifications to the 2-aminothiophene scaffold can fine-tune a compound's interaction with its biological target. For instance, in the development of allosteric modulators for the adenosine (B11128) A1 receptor, different substitutions on the 2-amino-3-benzoylthiophene scaffold were shown to be critical for positive allosteric modulation (PAM) activity. frontiersin.org Replacing the phenyl ring of the benzoyl group with a naphthyl or thienyl ring was well-tolerated and maintained PAM activity. frontiersin.org In another example, research on antileishmanial agents demonstrated that modifying the cycloalkyl ring fused to the C4 and C5 positions of the thiophene ring directly modulates the compound's activity and lipophilicity. mdpi.com This highlights how the core scaffold can be systematically altered to optimize both the pharmacodynamic and pharmacokinetic profile of a potential drug candidate.

Scaffold Hopping Strategies for Novel Drug Architectures

Structure-Activity Relationship (SAR) Studies for Thiophene-Amine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov For the 2-aminothiophene scaffold, extensive SAR studies have been conducted to guide the design of more potent and selective compounds for various therapeutic targets, including cancer, infectious diseases, and neurological disorders. nih.govnih.govresearchgate.net These studies systematically explore how variations in substituents on the thiophene ring and the amine group impact the compound's efficacy. nii.ac.jpplos.org

The biological activity of 2-aminothiophene derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.netedwiserinternational.com Research has shown that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. mdpi.comnii.ac.jp

A clear example of this is seen in the development of 2-aminothiophene-based antileishmanial agents. mdpi.com A study systematically investigated the impact of substituents at the C3, C4, and C5 positions. Key findings include:

C4/C5 Substituents : The presence and size of a cycloalkyl ring fused to the C4 and C5 positions are crucial for activity. The exclusion of this ring resulted in a loss of antileishmanial activity. The size of the fused ring modulated the activity, with 6-, 7-, and 8-membered rings proving effective, while 5- and 12-membered rings were inactive. This suggests an optimal size and conformation for target engagement. mdpi.com

C3 Substituent : The nature of the group at the C3 position also influences activity. Replacing a 3-carbonitrile group with a 3-carboxamide or 3-carboxylate was generally unfavorable for activity, except in specific contexts, such as when a piperidinyl moiety was fused at C4/C5. mdpi.com

Bioisosteric Replacement : The replacement of the thiophene's sulfur atom with selenium (a S/Se bioisosteric switch) proved to be a successful strategy, leading to compounds with equivalent or superior antileishmanial activity without increasing cytotoxicity. mdpi.com

The following table summarizes SAR data for a series of 2-aminothiophene derivatives tested against L. amazonensis, illustrating the impact of C4/C5 ring size on activity.

| Compound ID | Fused Ring at C4/C5 | Ring Size | Anti-promastigote IC₅₀ (µM) | Status |

| 25 | Cyclopentyl | 5-membered | > 50.0 | Inactive |

| SB-83 | Cyclohexyl | 6-membered | 9.3 | Active |

| SB-200 | Cycloheptyl | 7-membered | 10.3 | Active |

| 8CN83 | Cyclooctyl | 8-membered | 6.8 | Active |

| 26 | Cyclododecyl | 12-membered | > 50.0 | Inactive |

Data sourced from a study on antileishmanial 2-aminothiophene derivatives. mdpi.com

Similarly, in the context of antifungal agents, SAR studies indicated that the presence of electron-withdrawing groups, such as halogens and nitro substituents, on the 2-aminothiophene scaffold tends to increase antifungal activity. researchgate.net These examples underscore the principle that systematic variation of substituents is a critical tool for optimizing the therapeutic potential of this privileged scaffold.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. For 5-Isopropylthiophen-2-amine, the key functional groups are the primary amine (-NH₂), the thiophene (B33073) ring, and the isopropyl group.

As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comrockymountainlabs.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com Additionally, a characteristic N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com The thiophene ring will contribute its own set of characteristic bands, including C-H stretching from the aromatic protons, C=C ring stretching, and C-S stretching vibrations. The aliphatic isopropyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium - Strong |

| Aromatic C-H Stretch | Thiophene Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Isopropyl Group | 2980 - 2850 | Medium - Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium - Strong |

| C=C Ring Stretch | Thiophene Ring | ~1500 - 1400 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton environment. The amine (-NH₂) protons are expected to appear as a broad singlet, typically in the range of 3-5 ppm for an aromatic amine. scribd.com The two protons on the thiophene ring are chemically non-equivalent and would appear as two distinct doublets in the aromatic region (typically 6.0-8.0 ppm). The isopropyl group would give rise to a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a characteristic pattern for this group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, five distinct signals are expected. The thiophene ring carbons would appear in the aromatic region (typically 110-150 ppm), with the carbon atom bonded to the nitrogen (C2) and the carbon bonded to the isopropyl group (C5) being significantly influenced by these substituents. The two carbons of the isopropyl group (methine and methyl) would appear in the aliphatic region (typically 15-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Amine (-NH ₂) | 3.0 - 5.0 | Broad Singlet |

| ¹H | Thiophene (-CH ) | 6.0 - 7.5 | Doublet |

| ¹H | Thiophene (-CH ) | 6.0 - 7.5 | Doublet |

| ¹H | Isopropyl (-CH ) | 2.8 - 3.2 | Septet |

| ¹H | Isopropyl (-CH ₃) | ~1.2 | Doublet |

| ¹³C | Thiophene (C -NH₂) | 140 - 150 | Singlet |

| ¹³C | Thiophene (C -H) | 115 - 125 | Singlet |

| ¹³C | Thiophene (C -H) | 110 - 120 | Singlet |

| ¹³C | Thiophene (C -isopropyl) | 130 - 145 | Singlet |

| ¹³C | Isopropyl (-C H) | 28 - 35 | Singlet |

Mass Spectrometry (MS) Techniques: Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules, causing little to no fragmentation. In ESI-MS, this compound would be expected to be readily protonated to form the molecular ion [M+H]⁺. The exact mass of this ion can be determined using high-resolution mass spectrometry (HRMS), which allows for the confirmation of the elemental formula. The molecular weight of this compound (C₇H₁₁NS) is 141.24 g/mol . Therefore, the primary ion observed in a positive-mode ESI-MS spectrum would be at an m/z of approximately 142.2.

Furthermore, the presence of a single nitrogen atom in the molecule dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. msu.edu Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), could provide further structural information by analyzing the breakdown products of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are typically systems of conjugated π-electrons. The thiophene ring conjugated with the lone pair of electrons on the amine nitrogen atom constitutes a significant chromophore in this compound.

Simple alkyl amines absorb in the far UV region, but in arylamines, the interaction between the nitrogen's lone pair and the aromatic π-system shifts the absorption to longer wavelengths (a bathochromic shift). msu.edu The spectrum of this compound is expected to show strong absorption bands characteristic of π → π* transitions. Based on empirical rules, an amino group substituent on a conjugated system can shift the maximum absorption wavelength (λₘₐₓ) by approximately +60 nm. msu.edu Therefore, significant absorption in the 250-300 nm range is anticipated.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are diffracted into many specific directions, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions and the precise arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

For this compound, if a suitable single crystal can be grown, single-crystal XRD analysis would provide the most definitive structural proof. This non-destructive technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. nycu.edu.tw It would also reveal the three-dimensional packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the amine group. This information is invaluable for understanding the solid-state properties of the compound. While no published crystal structure for this compound is currently available, the technique remains the gold standard for unambiguous structure elucidation.

Surface and Elemental Analysis: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgmicro.org.au The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.

For this compound, an XPS survey scan would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Oxygen (O 1s, from surface adsorption). High-resolution spectra of each region would provide chemical state information. The N 1s peak for an amine group would be expected around 399-400 eV. The S 2p peak for a thiophene ring would typically appear around 164-165 eV. The C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds (~284.8 eV), C-N bonds, and C-S bonds, which would have slightly higher binding energies. XPS is particularly useful for studying how the molecule interacts with or adsorbs onto surfaces, making it relevant in materials science and catalysis research. daneshyari.com

Table 4: Predicted XPS Core-Level Binding Energies for this compound

| Core Level | Functional Group Association | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | Aliphatic/Aromatic (C-C, C-H) | ~284.8 |

| C 1s | C-S | ~285.5 |

| C 1s | C-N | ~286.0 |

| N 1s | Amine (-NH₂) | ~399 - 400 |

Conclusion and Future Research Directions

Summary of Current Understanding of 5-Isopropylthiophen-2-amine Chemistry

This compound is a substituted aminothiophene, a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The current understanding of its chemistry is primarily centered on its synthesis and its role as a versatile building block for more complex molecules.

The most prevalent method for synthesizing 2-aminothiophenes, including derivatives like this compound, is the Gewald three-component reaction. nih.govorganic-chemistry.orgresearchgate.net This one-pot synthesis typically involves the condensation of a ketone or aldehyde (in this case, a precursor like isovaleraldehyde (B47997) would provide the isopropyl group), an active methylene (B1212753) nitrile (such as cyanoacetamide or ethyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.netsemanticscholar.orgumich.edu The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene (B33073) ring. chemrxiv.orgchemrxiv.orgacs.org While highly versatile, the synthesis of specific isomers can be challenging, and steric hindrance from bulky substituents like the isopropyl group can sometimes lead to lower reaction yields compared to smaller alkyl groups. nih.gov

The reactivity of this compound is characterized by the functional groups present: the nucleophilic amino group and the electron-rich thiophene ring. The amino group can readily undergo reactions such as acylation, alkylation, and condensation to form Schiff bases or be incorporated into larger heterocyclic systems like thieno[2,3-d]pyrimidines. mpg.deekb.eg The thiophene ring itself is susceptible to electrophilic aromatic substitution. The activating, electron-donating effect (+M) of the amino group directs substitution primarily to the C3 position. mdpi.com This site-selective reactivity has been exploited in catalyst-free reactions to form new carbon-carbon bonds. mdpi.com

Emerging Trends and Challenges in Thiophene-Amine Research

The broader field of thiophene-amine chemistry is dynamic, driven by the discovery of new applications and the development of novel synthetic methodologies.

Emerging Trends:

Medicinal Chemistry: 2-Aminothiophenes are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. nih.gov Recent research focuses on their development as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.govrsc.org Structure-activity relationship (SAR) studies are crucial in this area, aiming to optimize the substituents on the thiophene ring to enhance potency and selectivity. nih.govmdpi.com

Materials Science: The electronic and photophysical properties of thiophenes make them ideal candidates for organic electronics. researchgate.netresearchgate.net Thiophene-amines are being incorporated into materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. uclm.esacs.org A significant trend is the development of thiophene-based Covalent Organic Frameworks (COFs), which are porous crystalline polymers with potential applications in photocatalysis and gas storage. uclm.esnih.govmdpi.com

Synthetic Methodology: There is a continuous effort to develop more efficient and sustainable synthetic routes. This includes the use of microwave-assisted synthesis to reduce reaction times, the development of catalyst-free multicomponent reactions, and novel metal-catalyzed cross-coupling and cyclization reactions to create highly functionalized thiophenes. organic-chemistry.orgresearchgate.netmdpi.com

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational methods has become indispensable. ajrconline.org These tools are used to elucidate complex reaction mechanisms, such as that of the Gewald reaction, predict the electronic and structural properties of new derivatives, and model interactions with biological targets to guide drug design. chemrxiv.orgacs.orgmdpi.com

Challenges:

Stability and Performance: For materials science applications, the long-term chemical and electrochemical stability of thiophene-based materials under operational stress (e.g., light, heat, oxygen) is a critical hurdle that can limit device lifetime. researchgate.net

Physicochemical Properties: In drug development, many promising thiophene-amine derivatives suffer from poor aqueous solubility or unfavorable pharmacokinetic profiles, hindering their transition from lab to clinic.

Scalability and Sustainability: While many novel synthetic methods are developed at the lab scale, their scalability for industrial production can be problematic. Furthermore, the use of heavy metal catalysts and harsh reagents in some syntheses raises environmental concerns, driving a need for greener chemical processes. researchgate.net

Potential Avenues for Future Synthetic, Computational, and Application-Driven Studies

Building on current progress and challenges, several promising avenues for future research on this compound and related compounds can be identified.

Synthetic Studies:

Novel Multicomponent Reactions (MCRs): Designing new MCRs that utilize this compound as a building block could rapidly generate libraries of diverse and complex molecules for high-throughput screening in drug discovery and materials science.

C-H Functionalization: Developing advanced catalytic methods for the direct and selective C-H functionalization of the thiophene ring and the isopropyl group would provide a more atom-economical way to create new derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry and Green Synthesis: The application of continuous flow chemistry could enable better control over reaction parameters, improve yields, and facilitate safer and more scalable synthesis. organic-chemistry.org Combining this with greener solvents and catalysts would align with the principles of sustainable chemistry.

Computational Studies:

Predictive Modeling: Future computational work could focus on building robust quantitative structure-activity relationship (QSAR) models for thiophene-amines. This would allow for the in-silico screening of virtual libraries and the rational design of molecules with optimized biological activity or material properties.

Mechanism Elucidation: Detailed computational analysis of reaction pathways can help overcome synthetic challenges, such as improving the yield and selectivity of reactions involving sterically hindered substrates like this compound. acs.org

Material Property Simulation: For applications in organic electronics, computational models can predict key parameters like HOMO/LUMO energy levels, charge mobility, and absorption spectra, accelerating the discovery of new high-performance materials. mpg.de

Application-Driven Studies:

Targeted Drug Discovery: Research should move towards designing derivatives of this compound that target specific biological pathways implicated in diseases like cancer or neurodegenerative disorders. nih.gov For instance, the lipophilic isopropyl group could be exploited to enhance membrane permeability for targeting intracellular proteins.

Advanced Functional Materials: Incorporating this compound into conjugated polymers could lead to new materials for flexible electronics. The isopropyl group can influence solubility and solid-state packing, which are critical for device performance. chemrxiv.org

Agrochemicals: The biological activity of thiophene derivatives is not limited to medicine. Future studies could explore the potential of this compound derivatives as novel pesticides or herbicides, an area where thiophenes have already shown promise. researchgate.netnih.gov

Interactive Data Table: Research Directions for Thiophene-Amines

| Research Area | Focus | Key Objectives & Future Goals |

| Synthetic Chemistry | Green Synthesis & MCRs | Develop atom-economical, catalyst-free reactions; utilize flow chemistry for scalability. |

| Computational Chemistry | Predictive Modeling | Employ DFT and QSAR to design molecules with targeted electronic and biological properties. ajrconline.orgmdpi.com |

| Medicinal Chemistry | Drug Discovery | Design and screen libraries of derivatives for anticancer, antimicrobial, and neuroprotective activity. nih.govnih.gov |

| Materials Science | Organic Electronics | Create novel thiophene-based polymers and COFs for next-generation solar cells, OFETs, and sensors. researchgate.netuclm.es |

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Side Products |

|---|---|---|---|

| Nitrile Reduction | LiAlH₄, THF, 0°C → RT, 6h | 65–70 | Unreacted nitrile |

| Catalytic Hydrogenation | Pd/C, H₂, EtOH, 60°C, 12h | 70–75 | Over-reduced amines |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., thiophene protons at δ 6.5–7.2 ppm).

- IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and thiophene ring vibrations (1600–1450 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verify molecular ion [M⁺] at m/z 155.3 and fragmentation patterns (e.g., loss of isopropyl group).

- Elemental Analysis : Validate purity (C: 61.9%, H: 7.8%, N: 9.0%, S: 21.3%).

Always compare data with published reference spectra for thiophen-2-amines .

Advanced: How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NH₂ shifts in DMSO-d₆ vs. CDCl₃) arise from solvent polarity or hydrogen bonding. Strategies:

Solvent Screening : Test multiple deuterated solvents to assess proton exchange effects.

Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of isopropyl groups).

Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

For example, NH₂ protons in DMSO-d₆ may appear broadened due to hydrogen bonding, while CDCl₃ resolves sharp singlets .

Advanced: What experimental designs are effective for studying reaction mechanisms involving this compound?

Methodological Answer:

Use factorial design to isolate variables (e.g., temperature, catalyst loading). For instance:

- 2³ Factorial Matrix : Test temperature (40°C, 80°C), solvent (EtOH, DMF), and catalyst (Pd/C, Raney Ni).

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield and minimal side reactions.

A recent study using RSM improved coupling reaction yields from 68% to 89% by optimizing Pd(OAc)₂ loading and solvent ratios .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.

- Waste Disposal : Collect in halogenated solvent waste containers; incinerate at >1000°C to avoid SOₓ emissions.

Refer to SDS guidelines for amine handling, particularly for respiratory protection if dust forms .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often stem from assay conditions. Mitigation steps:

Standardize Assays : Use common positive controls (e.g., cisplatin for cytotoxicity).

Validate Purity : Confirm compound integrity via HPLC (≥98% purity) before testing.

Replicate Conditions : Match solvent (DMSO concentration ≤0.1%), cell lines, and incubation times.

A 2024 study resolved IC₅₀ variability (3–12 µM) by standardizing HepG2 cell passage numbers .

Advanced: What reactor designs enhance scalability for synthesizing this compound?

Methodological Answer:

For lab-to-pilot scale:

- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., nitrile reduction).

- Packed-Bed Reactors : Use immobilized catalysts (e.g., Pd/Al₂O₃) to reduce metal leaching.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress.

A 2023 pilot study achieved 85% yield in flow reactors vs. 70% in batch .

Advanced: How can computational methods predict the environmental impact of this compound?

Methodological Answer:

Use QSAR models and ECOSAR :

Persistence/Bioaccumulation : Estimate logP (experimental: 2.1) vs. predicted (2.3).

Toxicity : Predict LC₅₀ for aquatic organisms (e.g., Daphnia magna: 12 mg/L).

Degradation Pathways : Simulate hydrolysis (t₁/₂ = 14 days at pH 7).

Validate with experimental OECD 301F biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.